Home > Products > Screening Compounds P132678 > Tedizolid phosphate
Tedizolid phosphate - 856867-55-5

Tedizolid phosphate

Catalog Number: EVT-283915
CAS Number: 856867-55-5
Molecular Formula: C17H16FN6O6P
Molecular Weight: 450.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tedizolid phosphate is a novel oxazolidinone prodrug [ [], [], [] ]. It acts as a precursor to Tedizolid, a potent antibacterial agent [ [], [] ]. In scientific research, Tedizolid phosphate is primarily recognized for its role in combating infections caused by Gram-positive bacteria, particularly those resistant to other antibiotic treatments [ [], [], [] ]. Its significance in research stems from its enhanced potency and improved pharmacokinetic profile compared to its predecessor, Linezolid [ [], [], [] ].

Future Directions
  • Expanding its clinical applications: Exploring its potential in treating other infections beyond ABSSSIs, such as pneumonia and endocarditis, based on promising preclinical data [ [], [], [] ].
  • Optimizing dosing regimens: Conducting further research to refine dosing strategies in specific patient populations, such as obese individuals, to maximize efficacy and minimize potential side effects [ [], [] ].
  • Investigating drug resistance mechanisms: Studying the potential for the development of resistance to Tedizolid phosphate and exploring strategies to mitigate this risk [ [] ].
  • Developing novel delivery systems: Continuing to develop and optimize drug delivery systems, such as liposomes and nanoparticles, to enhance drug targeting, improve bioavailability, and achieve sustained release [ [], [], [] ].
  • Evaluating long-term safety: Conducting long-term studies to comprehensively assess the safety and tolerability of Tedizolid phosphate [ [] ].
Classification

Tedizolid phosphate falls under the classification of antibiotics, specifically within the oxazolidinone family. This class of antibiotics is characterized by their mechanism of action, which involves the inhibition of protein synthesis in bacteria.

Synthesis Analysis

The synthesis of tedizolid phosphate typically involves several methods, with a notable approach described in a patent application. The process begins with the dissolution of an enriched material in triethyl phosphate, followed by the addition of phosphorus oxychloride. The mixture is stirred for several hours at room temperature to facilitate the reaction. Subsequently, ethyl alcohol is introduced to precipitate the tedizolid phosphate product.

Key Parameters in Synthesis

  • Reagents Used: Triethyl phosphate, phosphorus oxychloride, ethyl alcohol.
  • Reaction Conditions: Room temperature, stirring for 2-3 hours.
  • Yield Optimization: The method emphasizes the use of easily available raw materials and aims for an environmentally friendly process suitable for industrial production .
Molecular Structure Analysis

The molecular formula of tedizolid phosphate is C17H16FN6O6PC_{17}H_{16}FN_{6}O_{6}P, with a molecular weight averaging approximately 450.32 g/mol. The compound features a complex structure that includes an oxazolidinone ring, which is critical for its antibacterial activity.

Structural Characteristics

  • Functional Groups: Contains a dihydrogen phosphate group, contributing to its solubility and bioavailability.
  • Stereochemistry: The compound exhibits chirality, which plays a significant role in its pharmacological properties .
Chemical Reactions Analysis

Tedizolid phosphate undergoes various chemical reactions, primarily involving hydrolysis and interactions with biological targets. Upon administration, it is converted into its active form, tedizolid, through enzymatic processes in the body.

Relevant Reactions

  • Hydrolysis: Tedizolid phosphate hydrolyzes to release tedizolid and phosphoric acid.
  • Protein Binding: Tedizolid binds to bacterial ribosomes, inhibiting protein synthesis .
Mechanism of Action

Tedizolid phosphate exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits the initiation phase of protein synthesis, effectively stalling bacterial growth.

Detailed Mechanism

  1. Binding Site: Tedizolid interacts with the peptidyl transferase center (PTC) of the ribosome.
  2. Alteration of Ribosomal Structure: The binding alters the conformation of specific nucleotides within the ribosomal RNA, preventing peptide bond formation.
  3. Spectrum of Activity: It is effective against a range of gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus .
Physical and Chemical Properties Analysis

Tedizolid phosphate presents several notable physical and chemical properties that influence its pharmaceutical application:

  • Solubility: It has enhanced solubility compared to other oxazolidinones due to its phosphate group.
  • Stability: Tedizolid phosphate demonstrates stability under various conditions, making it suitable for formulation into different dosage forms.
  • pH Sensitivity: The compound's stability can be affected by pH levels, which is critical during formulation .
Applications

Tedizolid phosphate's primary application lies in its use as an antibiotic for treating infections caused by susceptible bacteria. Its development has been particularly significant in addressing infections that are resistant to first-generation antibiotics.

Scientific Applications

  • Clinical Use: Approved for treating acute bacterial skin and skin structure infections.
  • Research Applications: Ongoing studies explore its efficacy against other bacterial infections and potential uses in combination therapies .
Introduction to Tedizolid Phosphate

Historical Development of Oxazolidinone Antibiotics

The oxazolidinone class emerged from systematic structure-activity relationship (SAR) studies initiated in the 1980s. Early compounds featured a 3-aryl-2-oxazolidinone pharmacophore (A-ring) linked to electron-withdrawing groups (C-ring), which proved essential for ribosomal binding. Linezolid—approved in 2000—was the first clinically successful oxazolidinone, exhibiting bacteriostatic activity by inhibiting the 50S ribosomal subunit’s peptidyl transferase center (PTC). It binds the 23S rRNA, preventing formation of the 70S initiation complex and blocking protein synthesis [7]. Despite efficacy against Gram-positive pathogens, linezolid’s limitations became apparent: twice-daily dosing requirements, reversible myelosuppression (linked to C-5 acetamidomethyl side chain), and susceptibility to resistance mechanisms like 23S rRNA mutations and the cfr methyltransferase gene [1] [3].

The quest for improved agents led to modifications at the C-5 position. Initial replacement of linezolid’s acetamidomethyl group with a hydroxymethyl moiety reduced potency. However, adding a D-ring (methyltetrazole) restored activity by enabling hydrogen bonding with ribosomal residues. This yielded tedizolid phosphate (formerly torezolid), a phosphorylated prodrug designed to enhance solubility and mask MAO interactions. The phosphate group is cleaved by serum phosphatases, releasing active tedizolid [1] [7] [8]. Crucially, tedizolid maintains activity against linezolid-resistant strains, including those harboring cfr, due to stronger binding affinity from its D-ring and fluorine atom at the B-ring meta-position [1] [3].

Table 1: Evolution of Key Oxazolidinone Structures

CompoundC-5 Side ChainD-RingTarget Binding Affinity (Relative to Linezolid)
LinezolidAcetamidomethylNone1× (Reference)
TedizolidHydroxymethylMethyltetrazole4–6× higher
RadezolidHydroxyethylTriazole2–4× higher
SutezolidAcetamidomethylNoneSimilar

Emergence of Tedizolid Phosphate as a Next-Generation Antimicrobial Agent

Tedizolid phosphate’s design confers potency, tolerability, and resilience against resistance. Its MIC values against Gram-positive pathogens are consistently 4- to 8-fold lower than linezolid’s. For MRSA, tedizolid’s MIC₉₀ is 0.25–0.5 mg/L versus linezolid’s 2 mg/L; for VRE, MIC₉₀ values are 0.25–0.5 mg/L compared to 1–2 mg/L [1] [3]. This enhanced activity stems from:

  • D-ring stabilization: The methyltetrazole group enables additional hydrogen bonds with G2576, U2500, and C2452 nucleotides in the 23S rRNA A-site.
  • Reduced susceptibility to cfr-mediated resistance: The cfr gene encodes methyltransferase modifying A2503, reducing linezolid binding. Tedizolid’s D-ring allows compensatory interactions, maintaining MICs ≤1 mg/L against most cfr-positive strains [1] [3].
  • Bacteriostatic efficacy with potential bactericidal activity: At concentrations ≥4× MIC, tedizolid exhibits bactericidal effects against streptococci [8].

Table 2: In Vitro Potency of Tedizolid vs. Linezolid Against Key Pathogens

Pathogen (No. of Isolates)Tedizolid MIC₉₀ (mg/L)Linezolid MIC₉₀ (mg/L)Potency Ratio (Linezolid/Tedizolid)
MRSA (1,770)0.52
MSSA (2,729)0.52
E. faecium (634)0.52
VRE (163)0.52
S. pneumoniae (975)0.251–24–8×
cfr-positive MRSA (4)0.5–116–3216–32×

Data compiled from multinational surveillance studies [1] [3].

Pharmacokinetically, tedizolid phosphate achieves 91.5% oral bioavailability and converts rapidly to tedizolid. Its once-daily 200 mg dosing (6-day course for ABSSSI) is enabled by an AUC/MIC ratio correlating with efficacy. The prodrug’s phosphate moiety prevents MAO inhibition, reducing serotonin syndrome risk versus linezolid [8]. These attributes position tedizolid as a critical alternative against linezolid-resistant strains and in settings requiring shorter therapy durations.

Global Burden of Gram-Positive Bacterial Infections and Therapeutic Gaps

The rising incidence of multidrug-resistant Gram-positive infections underscores tedizolid’s clinical relevance. In 2019, bacterial AMR contributed to 4.95 million deaths globally, with MRSA alone causing >100,000 attributable deaths [5] [9]. By 2021, AMR-associated deaths climbed to 4.71 million, with MRSA deaths increasing by 111% since 1990 [2] [9]. Gram-positive pathogens—particularly MRSA, VRE, and drug-resistant streptococci—account for 65.5% of healthcare-associated infections and 31% of community-acquired infections [6]. Key epidemiological trends include:

  • Geographical disparities: AMR mortality rates are highest in sub-Saharan Africa (27.3 deaths/100,000) and South Asia, driven by limited diagnostics and antibiotic misuse. Low-income regions face 3× higher AMR incidence than high-income countries [5] [9].
  • Healthcare-associated burdens: MRSA causes 550,000 resistance-associated deaths annually, with ICU and surgical site infections lengthening hospital stays by 13 days and increasing costs by $24,940 per case [6] [9].
  • Therapeutic gaps: Resistance to linezolid rose from <1% pre-2010 to 3.5% in Staphylococcus epidermidis by 2015, with cfr plasmids detected globally. Carbapenem resistance in Gram-negatives compounds empiric therapy challenges [1] [5].

Table 3: Global Impact of Key Gram-Positive Pathogens (2021–2025)

Pathogen/Resistance TraitAttributable Deaths (Annual)Economic Burden (USD)Notable Trends
MRSA130,000$2.7B in excess healthcare costs80% increase in adults >70 yrs since 1990
VRE35,000$1.2BLinked to 17.5% of nosocomial enterococcal infections
Linezolid-resistant CoNS12,000$460Mcfr prevalence >20% in European ICUs
Penicillin-resistant S. pneumoniae48,000$1.8BPredominance in pediatric populations

Projections indicate AMR could cause 10 million annual deaths by 2050, emphasizing the need for next-generation agents like tedizolid [5] [9]. Its efficacy against strains resistant to vancomycin, daptomycin, and linezolid addresses critical gaps, particularly in ABSSSI and pneumonia. However, sustainable use requires stewardship to preserve efficacy, alongside vaccine development and improved diagnostics [6] [9].

Properties

CAS Number

856867-55-5

Product Name

Tedizolid phosphate

IUPAC Name

[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate

Molecular Formula

C17H16FN6O6P

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m1/s1

InChI Key

QCGUSIANLFXSGE-GFCCVEGCSA-N

SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F

Synonyms

DA 7218
DA-7218
DA7218
Sivextro
tedizolid phosphate
torezolid phosphate
TR 701
TR-701

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.